4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane
Overview
Description
“4,4,5,5-Tetramethyl-2-(2-(methylsulfonyl)phenyl)-1,3,2-dioxaborolane” is an organic intermediate with borate and sulfonamide groups . It is an important boric acid derivative .
Synthesis Analysis
This compound can be synthesized through nucleophilic and amidation reactions . In one study, a related compound, N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-3-methyl-butanamide, was obtained by a two-step substitution reaction .Molecular Structure Analysis
The structure of this compound has been characterized by 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction for crystallographic and conformational analyses . The comparison of the actual value with the value calculated by density functional theory (DFT) shows that the crystal structures obtained by the two methods are consistent .Chemical Reactions Analysis
As an organoboron compound, it has high stability, low toxicity, and high reactivity in various transformation processes . It is not only an important intermediate in organic synthesis, but also has a wide range of applications in pharmacy and biology .Scientific Research Applications
Synthesis and Molecular Structure
- The compound has been synthesized through rhodium-catalyzed hydroboration and characterized by X-ray diffraction, indicating no significant interactions with the Lewis acidic boron atom (Coombs et al., 2006).
Synthesis of Derivatives
- Synthesis of derivatives such as 2-mercapto- and 2-piperazino- (methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes has been described, demonstrating their inhibitory activity against serine proteases (Spencer et al., 2002).
Electrochemical Properties
- Comparative electrochemical analyses of sulfur-containing organoboron compounds, including 4,4,5,5-tetramethyl-2-phenylsulfanylmethyl-[1,3,2]dioxaborolane, have been conducted. These studies reveal a significantly lower oxidation potential for organoborate compared to organoborane (Tanigawa et al., 2016).
Application in H2O2 Detection
- A 4-substituted pyrene derivative of the compound has been developed for sensitive and selective H2O2 detection in living cells, showcasing its potential in biological and chemical sensing applications (Nie et al., 2020).
Synthesis of Stilbenes
- Novel 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2 dioxaborolane derivatives have been synthesized and are being studied for their potential therapeutic applications in neurodegenerative diseases (Das et al., 2015).
Crystal Structure and DFT Studies
- The molecular structures of certain derivatives have been confirmed by spectroscopic methods and X-ray diffraction. DFT calculations have provided insights into their molecular electrostatic potential and physicochemical properties (Huang et al., 2021).
Allylboronation of Imines
- The compound has been used in the allylboronation of imines, a key process in organic synthesis, demonstrating its utility in the synthesis of complex organic molecules (Sugiura et al., 2006).
Lipogenic Inhibitors
- Synthesized derivatives have shown inhibitory effects on lipogenic gene expression in mammalian hepatocytes, highlighting their potential in developing lipid-lowering drugs (Das et al., 2011).
Polymerization for Material Science
- The compound has been involved in Suzuki-Miyaura coupling polymerization for producing polyfluorene and P3HT, important in material science for applications like LCD technology (Yokozawa et al., 2011).
Future Directions
Boronic acid compounds have a wide range of applications in pharmacy and biology . They are used as enzyme inhibitors or specific ligand drugs, and can also be used as fluorescent probes to identify various substances . Boronic ester bonds are widely used in the construction of stimulus-responsive drug carriers . These areas present potential future directions for the use of this compound.
Mechanism of Action
Target of Action
Similar compounds, such as boric acid ester intermediates, are often used as enzyme inhibitors or specific ligand drugs .
Mode of Action
It’s known that boric acid compounds, which this compound is a derivative of, are often used in the organic synthesis of drugs, including glycol protection, asymmetric synthesis of amino acids, diels–alder and suzuki coupling reactions .
Biochemical Pathways
Boric acid compounds are known to be involved in various transformation processes due to their high stability, low toxicity, and high reactivity .
Result of Action
It’s known that boric acid compounds can lead to apoptosis of certain cancer cells .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methylsulfonylphenyl)-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BO4S/c1-12(2)13(3,4)18-14(17-12)10-8-6-7-9-11(10)19(5,15)16/h6-9H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGHAQXOPLXCRFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40700092 | |
Record name | 2-[2-(Methanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879648-22-3 | |
Record name | 2-[2-(Methanesulfonyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40700092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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